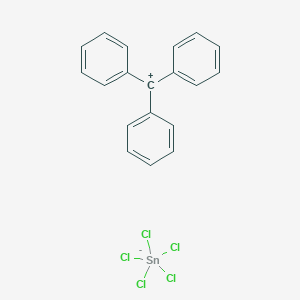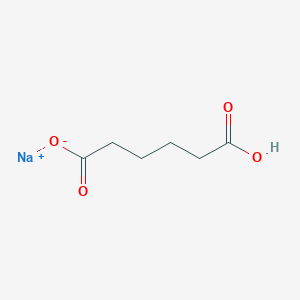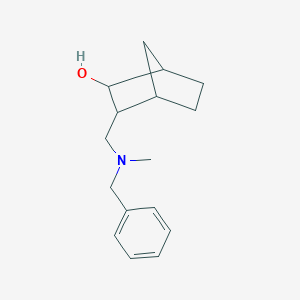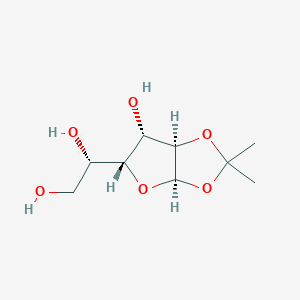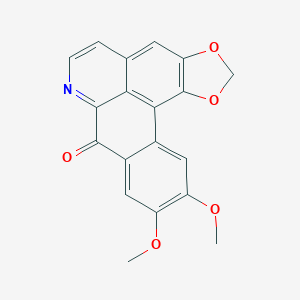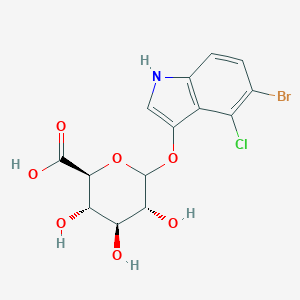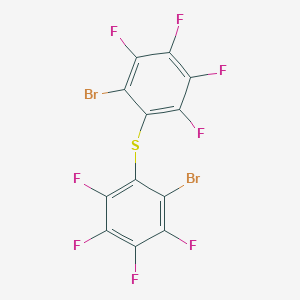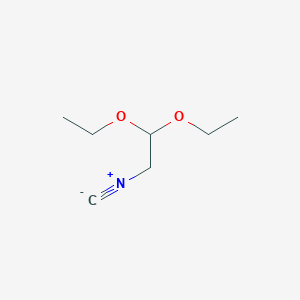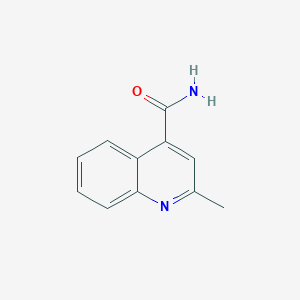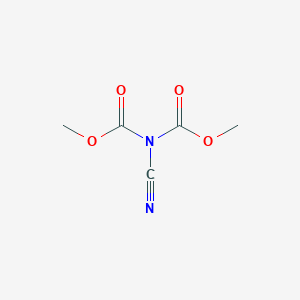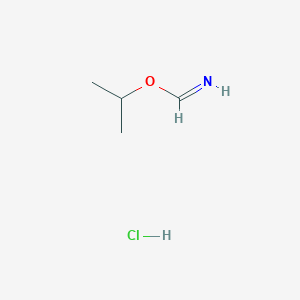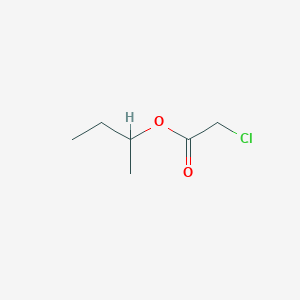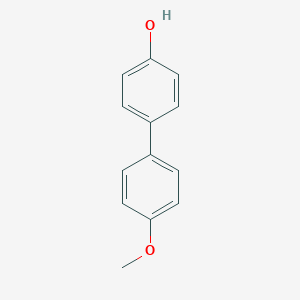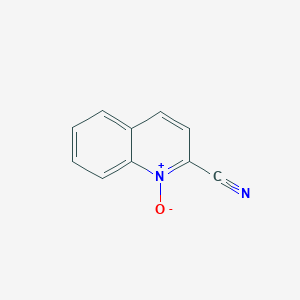
2-Cyanoquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoquinoline 1-oxide (CQO) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. CQO is a potent mutagen that can induce DNA damage, making it a valuable tool for studying DNA repair mechanisms. In addition, CQO has been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Mecanismo De Acción
2-Cyanoquinoline 1-oxide induces DNA damage by forming adducts with DNA bases, particularly guanine. These adducts can lead to strand breaks and other types of DNA damage. 2-Cyanoquinoline 1-oxide has been shown to preferentially induce mutations at G:C base pairs, making it a valuable tool for studying mutagenesis.
Efectos Bioquímicos Y Fisiológicos
In addition to its mutagenic properties, 2-Cyanoquinoline 1-oxide has been shown to have anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 2-Cyanoquinoline 1-oxide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyanoquinoline 1-oxide in lab experiments is its potency as a mutagen. It can induce DNA damage at low concentrations, making it a valuable tool for studying DNA repair mechanisms. However, its mutagenic properties also make it potentially hazardous to handle, requiring proper safety precautions. Additionally, 2-Cyanoquinoline 1-oxide has a short half-life and can degrade quickly in solution, requiring careful storage and handling.
Direcciones Futuras
There are many potential future directions for research on 2-Cyanoquinoline 1-oxide. One area of interest is its anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, 2-Cyanoquinoline 1-oxide could be used to study the effects of DNA damage on epigenetic modifications and gene expression. Finally, new synthesis methods for 2-Cyanoquinoline 1-oxide could be developed to improve its yield and purity.
Métodos De Síntesis
2-Cyanoquinoline 1-oxide can be synthesized through a variety of methods, including oxidation of 2-cyanophenol and 2-cyanobenzaldehyde. One commonly used method is the oxidation of 2-cyanophenol using lead tetraacetate. This method produces 2-Cyanoquinoline 1-oxide in high yields and purity.
Aplicaciones Científicas De Investigación
2-Cyanoquinoline 1-oxide has been widely used in scientific research as a mutagen and a tool for studying DNA repair mechanisms. It has been used to induce DNA damage in a variety of organisms, including bacteria, yeast, and mammalian cells. 2-Cyanoquinoline 1-oxide has also been used to study the effects of DNA damage on gene expression and cell cycle progression.
Propiedades
IUPAC Name |
1-oxidoquinolin-1-ium-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-7-9-6-5-8-3-1-2-4-10(8)12(9)13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBFQJVBKTVFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347208 |
Source


|
| Record name | 2-Cyanoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoquinoline 1-oxide | |
CAS RN |
18457-79-9 |
Source


|
| Record name | 2-Cyanoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
